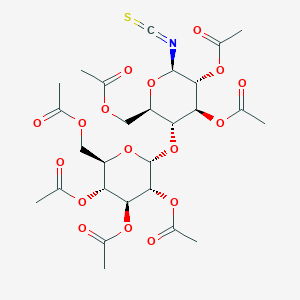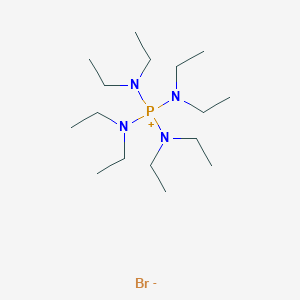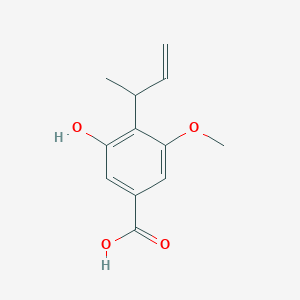
2,3,6,2',3',4',6'-Hepta-O-acetyl-B-D-maltosyl isothiocyanate
概要
説明
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate: is a complex carbohydrate derivative with the molecular formula C27H35NO17S and a molecular weight of 677.64 g/mol . This compound is characterized by the presence of multiple acetyl groups and an isothiocyanate functional group, making it a valuable reagent in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate typically involves the acetylation of B-D-maltose followed by the introduction of the isothiocyanate group. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput glycan screening services and glyco-engineered mammalian cell expression systems to ensure high purity and yield .
化学反応の分析
Types of Reactions: 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Hydroxyl Derivatives: Resulting from the hydrolysis of acetyl groups.
科学的研究の応用
Chemistry: In chemistry, 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate is used as a reagent for the synthesis of complex carbohydrates and glycosylation reactions .
Biology: In biological research, this compound is utilized in glycan screening and glyco-engineering studies. It helps in the modification of glycoproteins and the study of carbohydrate-protein interactions .
Medicine: In medicine, it is explored for its potential in drug delivery systems and as a diagnostic tool in glycan-related diseases .
Industry: Industrially, it is used in the production of glycosylated products and as a precursor for the synthesis of other complex carbohydrates .
作用機序
The mechanism of action of 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate involves its interaction with nucleophiles through the isothiocyanate group. This interaction leads to the formation of thiourea derivatives, which can further participate in various biochemical pathways. The acetyl groups provide stability and solubility, facilitating its use in different applications .
類似化合物との比較
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-maltosyl azide: Similar in structure but contains an azide group instead of an isothiocyanate group.
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-a-D-maltosyl bromide: Contains a bromide group instead of an isothiocyanate group.
Uniqueness: 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate is unique due to its isothiocyanate group, which allows it to participate in specific nucleophilic substitution reactions, making it a valuable reagent in synthetic chemistry and biological research .
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-isothiocyanato-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO17S/c1-11(29)36-8-18-21(22(39-14(4)32)24(41-16(6)34)26(43-18)28-10-46)45-27-25(42-17(7)35)23(40-15(5)33)20(38-13(3)31)19(44-27)9-37-12(2)30/h18-27H,8-9H2,1-7H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDXOYGZGOUVME-DVCSACCXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO17S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















